molecular formula C18H12N2O3 B2586358 7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one CAS No. 2413904-63-7

7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one

Cat. No. B2586358
M. Wt: 304.305
InChI Key: FTAVHXLXYQWYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one” is a compound that belongs to the coumarin family . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

The synthesis of coumarin systems, including “7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one”, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .


Molecular Structure Analysis

The molecular structure of “7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one” can be analyzed in terms of the interaction energy of different intermolecular interactions . The system allows the analysis of weak interactions like C–H···O, C–H···π, π···π, lp ···π etc. in the presence of strong O–H···O hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involving “7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one” can be analyzed based on the synthesis procedures of coumarin systems . The reactions are carried out in classical and non-classical conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one” can be analyzed based on its molecular structure . The properties are influenced by the interaction energy of different intermolecular interactions .

Scientific Research Applications

Synthesis and Biological Activities

  • Chromen-4-one derivatives, such as 7-hydroxy-3-pyrazolyl-chromen-4H-ones, have been synthesized and evaluated for their antimicrobial and antioxidant activities. This includes the synthesis of O-β-DGlucopyranosyloxy derivatives, which demonstrated promising results in these areas (K. Hatzade et al., 2008).

Antimicrobial and Antioxidant Properties

  • Studies on 4-(4-Acetylphenyl)-3-Hydroxy-2H-Chromen-2-One Derivatives revealed significant antimicrobial activities, suggesting the potential for further research into these compounds as antimicrobial agents (O. V. Rusnak et al., 2019).
  • A series of 7-o-β-d-glucopyranosyloxy-3-(4,5-disubstituted imidazol-2-yl)-4H-chromen-4-ones synthesized and evaluated showed good antibacterial/antifungal and antioxidant activity. These findings indicate their potential as combined antifungal/antibacterial and antioxidant agents (K. Hatzade et al., 2015).

Synthesis Techniques and Chemical Reactions

  • The synthesis of nitrogen-containing heterocycles with a neoflavonoid moiety from 4-(4-Acetylphenyl)-3-hydroxy-2H-chromen-2-one has been reported, showcasing the versatility of chromen-4-one derivatives in synthesizing complex heterocycles (P. I. Yagodinets et al., 2019).

Potential Antitumor Activity

  • Novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties have been synthesized, demonstrating potent cytotoxic agents against a panel of human cancer cell lines. This suggests the potential use of chromen-4-one derivatives in cancer therapy (Chuan-Feng Liu et al., 2017).

properties

IUPAC Name

7-hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3/c21-14-5-6-15-16(22)10-17(23-18(15)9-14)12-1-3-13(4-2-12)20-8-7-19-11-20/h1-11,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAVHXLXYQWYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one

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